molecular formula C3H7NO3 B570202 2-amino-3-hydroxy(1,2,3-13C3)propanoic acid CAS No. 201595-68-8

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid

Cat. No.: B570202
CAS No.: 201595-68-8
M. Wt: 108.07
InChI Key: MTCFGRXMJLQNBG-GCCOVPGMSA-N
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Description

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid is a stable isotope-labeled form of L-Serine, a non-essential amino acid that plays a crucial role in various metabolic processes. The “13C3” label indicates that three carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

L-Serine-13C3 is involved in numerous biochemical reactions, primarily as a precursor to other amino acids and biomolecules. It interacts with enzymes such as phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, which are involved in its biosynthesis from 3-phosphoglycerate . These interactions are crucial for the synthesis of glycine and cysteine, as well as for the production of phospholipids and sphingolipids. L-Serine-13C3 also plays a role in the synthesis of purines and pyrimidines, which are essential for DNA and RNA production.

Cellular Effects

L-Serine-13C3 influences various cellular processes, including cell proliferation, differentiation, and survival. It is essential for the synthesis of proteins and nucleotides, which are vital for cell growth and division. L-Serine-13C3 also affects cell signaling pathways, such as the mTOR pathway, which regulates cell growth and metabolism. Additionally, it impacts gene expression by serving as a substrate for the synthesis of one-carbon units, which are necessary for methylation reactions .

Molecular Mechanism

The molecular mechanism of L-Serine-13C3 involves its role as a substrate for various enzymes and its participation in metabolic pathways. It binds to enzymes such as phosphoglycerate dehydrogenase, facilitating the conversion of 3-phosphoglycerate to phosphohydroxypyruvate. L-Serine-13C3 also acts as a donor of one-carbon units in the folate cycle, which is essential for the synthesis of methionine and thymidylate. These interactions result in the regulation of gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Serine-13C3 can change over time due to its stability and degradation. Studies have shown that L-Serine-13C3 remains stable under controlled conditions, but its degradation can occur when exposed to light and moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with L-Serine-13C3 contributing to sustained cell growth and metabolic activity.

Dosage Effects in Animal Models

The effects of L-Serine-13C3 vary with different dosages in animal models. At low doses, L-Serine-13C3 supports normal cellular functions and metabolic processes. At high doses, it can lead to toxic effects, such as oxidative stress and mitochondrial dysfunction. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular metabolism and gene expression .

Metabolic Pathways

L-Serine-13C3 is involved in several metabolic pathways, including the serine biosynthesis pathway, the folate cycle, and the glycine and cysteine synthesis pathways. It interacts with enzymes such as phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, which are essential for its conversion from 3-phosphoglycerate. L-Serine-13C3 also affects metabolic flux and metabolite levels by serving as a precursor for various biomolecules .

Transport and Distribution

Within cells and tissues, L-Serine-13C3 is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and is distributed to various cellular compartments, including the cytoplasm and mitochondria. L-Serine-13C3’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

L-Serine-13C3 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to these compartments. L-Serine-13C3’s presence in the mitochondria is particularly important for its role in energy metabolism and the synthesis of mitochondrial proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid can be synthesized through several methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the metabolic pathways of microorganisms that naturally produce L-Serine. The reaction conditions typically involve controlled fermentation processes with specific carbon-13 labeled substrates .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in bioreactors with a medium containing carbon-13 labeled glucose or other precursors. The fermentation process is optimized to maximize the yield of this compound, which is then purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Research

The compound serves as a valuable tool for studying metabolic pathways and protein synthesis. Its isotopic labeling allows researchers to trace the incorporation of the compound into biological systems, providing insights into metabolic flux and enzyme activity.

Metabolic Pathway Analysis

Isotope-labeled compounds are crucial for understanding metabolic pathways. For instance, 2-amino-3-hydroxy(1,2,3-13C3)propanoic acid can be used to investigate:

  • Amino Acid Biosynthesis : By tracking the incorporation of carbon-13 into newly synthesized amino acids, researchers can elucidate pathways involved in amino acid metabolism.
  • Energy Production : The compound can help identify how energy substrates are metabolized under different physiological conditions.

Neurotransmitter Precursor Studies

This compound is a precursor for neurotransmitters such as serotonin and dopamine. Its role in neurotransmitter synthesis makes it significant in neurobiological research.

Neurotransmitter Dynamics

Studies have shown that derivatives of this compound may influence neurotransmitter levels:

  • Serotonin Synthesis : Research indicates that the compound can enhance serotonin production, which is vital for mood regulation.
  • Dopamine Regulation : Investigations into dopamine metabolism have revealed that this amino acid can affect dopamine levels in the brain, impacting behaviors and cognitive functions.

Protein Interaction Studies

The compound's isotopic labeling allows for detailed studies of protein interactions and binding affinities.

Binding Affinity Assessments

Using techniques such as mass spectrometry and nuclear magnetic resonance (NMR), researchers can analyze how this compound interacts with various proteins:

  • Enzyme Kinetics : The compound can serve as a substrate or inhibitor in enzyme kinetics studies, helping to elucidate mechanisms of action.
  • Receptor Binding Studies : It can also be utilized to study binding interactions with neurotransmitter receptors, providing insights into receptor dynamics.

Antioxidant Properties

Emerging research suggests that compounds similar to this compound may possess antioxidant properties.

Cellular Protection Mechanisms

Studies indicate potential applications in protecting cells from oxidative stress:

  • Oxidative Stress Mitigation : The compound may scavenge free radicals or enhance cellular antioxidant defenses.
  • Therapeutic Implications : This property opens avenues for therapeutic applications in conditions characterized by oxidative damage.

Case Study: Metabolic Flux Analysis

A study involving the administration of this compound to animal models demonstrated its effectiveness in tracing metabolic pathways related to energy metabolism. Researchers observed distinct patterns of carbon incorporation into various metabolic intermediates.

Case Study: Neurotransmitter Impact

In a controlled experiment assessing the effects of this compound on serotonin levels in rat models, results indicated a significant increase in serotonin synthesis following administration of this compound compared to control groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific labeling with three carbon-13 atoms, making it particularly useful for detailed metabolic studies and NMR spectroscopy. Its ability to be incorporated into various metabolic pathways without altering the natural biochemical processes makes it a valuable tool in research .

Biological Activity

2-Amino-3-hydroxy(1,2,3-13C3)propanoic acid, a labeled derivative of 2-amino-3-hydroxypropanoic acid, is an amino acid that has garnered attention due to its potential biological activities and applications in metabolic studies. This compound is particularly useful in tracing metabolic pathways due to the incorporation of stable isotopes, which allows for detailed analyses in various biological systems.

  • IUPAC Name : 2-amino-3-hydroxypropanoic acid
  • Molecular Formula : C3H7NO3 (with isotopic labeling)
  • Molecular Weight : Approximately 105.09 g/mol
  • Structure : The compound features an amino group (-NH2), a hydroxyl group (-OH), and a carboxylic acid group (-COOH) attached to a three-carbon backbone.

Metabolic Role

The incorporation of stable isotopes, such as 13C^{13}C, allows researchers to trace the metabolic pathways involving this amino acid. Studies have demonstrated that compounds like 2-amino-3-hydroxypropanoic acid play significant roles in various metabolic processes, including:

  • Amino Acid Metabolism : It serves as a precursor in the synthesis of other amino acids and metabolites.
  • Energy Production : Participates in glycolytic pathways and contributes to energy metabolism in cells.

Neurotransmitter Activity

Research indicates that derivatives of 2-amino-3-hydroxypropanoic acid may exhibit neurotransmitter-like activities. For instance:

  • Metabotropic Glutamate Receptor Agonism : Similar compounds have been shown to act as agonists at metabotropic glutamate receptors, which are crucial for synaptic plasticity and cognitive functions. This suggests potential implications for neurological disorders such as Alzheimer's disease .

Case Studies

  • Metabolic Tracing in Drosophila :
    A study utilized 13C^{13}C-labeled glucose and trehalose to analyze immune responses in Drosophila larvae. The findings indicated that hemocytes (immune cells) significantly increased the uptake of labeled substrates during infection, highlighting the metabolic shifts that occur in response to immune challenges .
  • Pharmacological Applications :
    The compound has been explored as an intermediate in pharmaceutical synthesis. Its derivatives are being investigated for their potential use in developing treatments for various diseases due to their biological activity and ability to modulate neurotransmitter systems .

Data Tables

PropertyValue
IUPAC Name2-amino-3-hydroxypropanoic acid
Molecular FormulaC3H7NO3
Molecular Weight105.09 g/mol
Biological RolePrecursor in amino acid metabolism
Potential ApplicationsNeurotransmitter modulation

Properties

IUPAC Name

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH]([13C](=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.071 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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